

# Synthesis of Tetrahydro-2H-pyran-4-yl methanesulfonate from tetrahydro-4-pyranol

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## Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-4-yl  
methanesulfonate*

Cat. No.: *B134751*

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## Synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate** from tetrahydro-4-pyranol. The synthesis involves the mesylation of the secondary alcohol, a common transformation in medicinal chemistry to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions. **Tetrahydro-2H-pyran-4-yl methanesulfonate** is a useful intermediate in the synthesis of various pharmaceutical compounds.<sup>[1][2][3]</sup>

## Reaction Overview

The synthesis proceeds via the reaction of tetrahydro-4-pyranol with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. A catalyst such as 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Tetrahydro-2H-pyran-4-yl methanesulfonate**.

Parameter	Value	Reference
Reactants		
Tetrahydro-4-pyranol	1.00 equiv	[1]
Methanesulfonyl Chloride	1.00 - 1.16 equiv	[1][2]
Triethylamine	1.00 - 1.33 equiv	[1][2]
4-Dimethylaminopyridine (DMAP)	0.10 equiv	[1]
Solvent	Dichloromethane (DCM)	[1][2]
Reaction Conditions		
Initial Temperature	-10 °C to 0 °C	[1][2]
Reaction Temperature	Room Temperature	[1]
Reaction Time	16 hours	[1]
Product Information		
Yield	80.9%	[1]
Appearance	Yellow Solid	[1]
Melting Point	47-49 °C	[2][3]
Molecular Formula	C6H12O4S	[2][4]
Molecular Weight	180.22 g/mol	[2][4]

## Experimental Protocol

This protocol is based on a representative literature procedure.[1]

Materials:

- Tetrahydro-2H-pyran-4-ol
- Methanesulfonyl chloride
- Triethylamine
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Deionized water
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate[1][2]

#### Equipment:

- Round-bottom flask equipped with a magnetic stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** To a round-bottom flask containing 200 mL of dichloromethane, add tetrahydro-2H-pyran-4-ol (15.83 g, 0.155 mol), triethylamine (21.6 mL, 0.155 mol), and 4-dimethylaminopyridine (1.89 g, 0.015 mol) as a catalyst.[1]
- **Addition of Methanesulfonyl Chloride:** Cool the reaction mixture to 0 °C using an ice bath.[1] Slowly add methanesulfonyl chloride (12 mL, 0.155 mol) dropwise to the stirred mixture.[1]

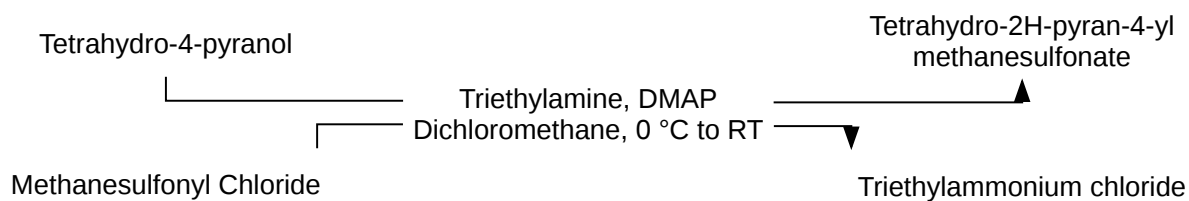
- Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.[\[1\]](#)
- Workup:
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic phase sequentially with deionized water and then with brine.[\[1\]](#)
  - Dry the organic phase over anhydrous magnesium sulfate.[\[1\]](#)
- Isolation of Product:
  - Filter the mixture to remove the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield **tetrahydro-2H-pyran-4-yl methanesulfonate** as a yellow solid (22.6 g, 80.9% yield).[\[1\]](#)

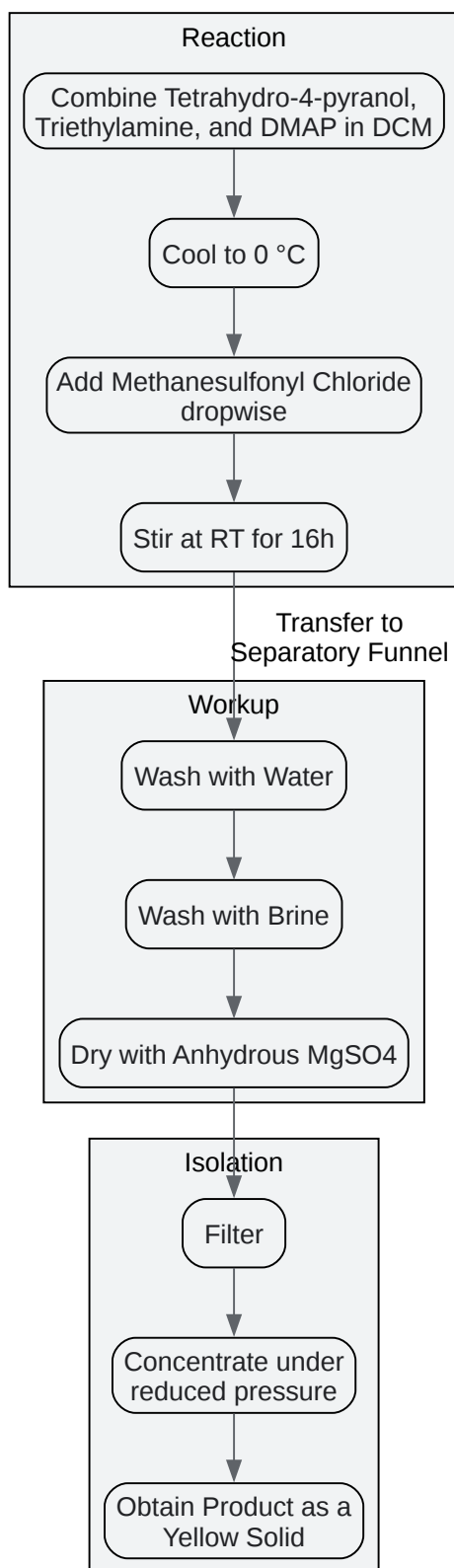
Characterization:

The product can be characterized by standard analytical techniques. The <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> should show the following characteristic peaks: δ 4.90 (m, 1H), 3.95 (dt, 2H), 3.59-3.51 (m, 2H), 3.04 (s, 3H), 2.08-2.01 (m, 2H), 1.94-1.82 (m, 2H).[\[1\]](#)

## Visualizations

### Reaction Scheme





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